N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a member of benzamides.
Scientific Research Applications
Development of Quality Control Methods of Promising Anticonvulsant
The compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of 1,3,4-thiadiazole, has shown high anticonvulsant activity. Methods for identifying and determining impurities and quantitative determination were developed, using techniques such as IR, UV, and 1H NMR spectroscopy. These methods are crucial for standardizing the substance and ensuring its quality for medical applications (Sych et al., 2018).
Physico-Chemical Study of Bioactive N-(5-Ethyl-1,3,4-Thiadiazole-2-yl)-4-Nitrobenzamide
The physical and chemical properties of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide were investigated, providing essential data like saturated vapor pressure and solubility in various solvents. These properties are important for understanding the compound's behavior in biological systems and its potential therapeutic applications (Ol’khovich et al., 2017).
Synthesis and Biological Evaluation
Design, Synthesis, and Biological Evaluation of New Series of 2-Amido-1,3,4-Thiadiazole Derivatives as Cytotoxic Agents
A series of 1,3,4-thiadiazole derivatives were designed and evaluated for their antitumor activities. One derivative in particular showed significant inhibitory effect against tumor cell lines, indicating the potential of 1,3,4-thiadiazole derivatives in developing new anticancer drugs (Almasirad et al., 2016).
Antiproliferative-Antimicrobial Properties and Structural Analysis of Newly Synthesized Schiff Bases Derived from Some 1,3,4-Thiadiazole Compounds
Schiff bases derived from 1,3,4-thiadiazole showed significant DNA protective ability and strong antimicrobial activity against certain strains. Some compounds also exhibited cytotoxicity on cancer cell lines, suggesting the therapeutic potential of these compounds (Gür et al., 2020).
Antimicrobial and Antifungal Activities
Green Synthesis and Antimicrobial Activity of Substituted Diethyl (((5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)Amino)(Phenyl)Methyl)Phosphonates
These compounds were synthesized using an efficient, environmentally friendly method and were found to have good antimicrobial activity. This highlights the potential of these compounds in treating infections (Sarva et al., 2022).
Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Against COVID-19 Main Protease
New 1,3,4-thiadiazole-1,2,3-triazole hybrids were synthesized and showed good docking scores to COVID-19 main protease, indicating potential use in antiviral therapy (Rashdan et al., 2021).
Properties
Molecular Formula |
C12H13N3OS2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H13N3OS2/c1-3-17-12-15-14-11(18-12)13-10(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,16) |
InChI Key |
FXBZGRAJYQNAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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